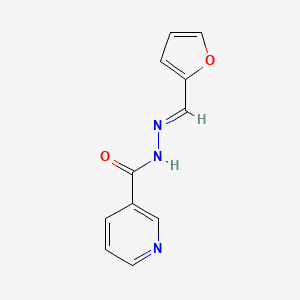

Furfural nicotinoylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

91093-36-6 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |

InChI Key |

IROWLQNITQUHLB-MDWZMJQESA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Furfural Nicotinoylhydrazone

Condensation Reactions for Hydrazone Formation

The core of the synthesis is the formation of a hydrazone, a functional group characterized by a C=N-N linkage. This is accomplished by reacting an aldehyde or ketone with a hydrazine (B178648) derivative.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of nicotinoylhydrazine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of furfural (B47365). Hydrazine is considered more nucleophilic than a typical amine due to the alpha effect, where the adjacent nitrogen atom enhances its nucleophilicity. chemtube3d.com

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Proton Transfer: A proton transfer step occurs within the intermediate.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. chemtube3d.com

This reaction is analogous to the formation of imines and oximes. chemtube3d.com The gas-phase chemistry of hydrazinium (B103819) ions and carbonyls has been shown to operate by the same fundamental mechanisms postulated for reactions in solution. nih.gov Under certain conditions, particularly with less reactive carbonyls or hydrazines, the reaction can be catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The condensation reaction to form arylhydrazones from nicotinoylhydrazine can often be performed efficiently without the need for a catalyst. ekb.eg Research indicates that reacting equimolar amounts of nicotinoylhydrazine with various aromatic aldehydes under mild conditions can produce high yields of the corresponding Schiff bases (hydrazones) with high purity. ekb.eg

A common procedure involves refluxing an ethanolic solution of nicotinoylhydrazine with the aldehyde for a period of a few hours. tandfonline.com However, in the broader context of hydrazone synthesis, acid catalysis is frequently employed to accelerate the reaction. For instance, the synthesis of Furfural 2,4-dinitrophenylhydrazone is typically carried out in an acidic medium, using a catalyst like sulfuric acid.

The choice of catalyst, or lack thereof, depends on the reactivity of the specific aldehyde and hydrazine precursors. For the reaction between the relatively reactive furfural and nicotinoylhydrazine, catalyst-free systems are often sufficient.

Table 1: Comparative Reaction Conditions for Hydrazone Synthesis

| Hydrazone Product | Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Nicotinoylhydrazones | Nicotinoylhydrazine + Aromatic Aldehydes | None | Not specified, implied alcohol | Mild conditions | ekb.eg |

| Metal Complexes of Nicotinoylhydrazones | Nicotinoylhydrazine + Aldehyde/Ketone | None for ligand synthesis | Ethanol | Reflux for 2 hours | tandfonline.com |

| Furfural 2,4-dinitrophenylhydrazone | Furfural + 2,4-dinitrophenylhydrazine | Sulfuric Acid | Ethanol or Ethylene Glycol | Reflux for ~2.5 hours |

The selection of a solvent is critical for optimizing the synthesis of Furfural nicotinoylhydrazone, influencing reaction rates, yields, and product purity. Alcohols, particularly ethanol, are commonly used solvents for both the synthesis of the nicotinoylhydrazine precursor and the final condensation step. ekb.egtandfonline.com

Optimization of the reaction involves manipulating several parameters:

Temperature: Reflux temperatures are common to ensure a sufficient reaction rate.

Reaction Time: Typical reaction times range from two to six hours. ekb.egtandfonline.com

Molar Ratio: Using equimolar quantities of the reactants is a standard practice. ekb.eg

Solvent Choice: While alcohols are standard, studies on related furfural conversions highlight the significant impact of the solvent system. In biphasic systems used for furfural production, an organic solvent like toluene (B28343) is often used to continuously extract furfural from the aqueous reaction phase, thereby preventing degradation and side reactions. atlantis-press.com This principle could be applied to hydrazone synthesis to maximize yield by removing the product from the reactive environment. The use of secondary alcohols as solvents has also been shown to be more favorable than primary alcohols for some furfural conversion reactions due to their capacity as hydrogen donors. mdpi.com

The degradation rate of furfural can be influenced by the choice of solvent, with studies showing that hydrogen bonding between furfural and solvents like 2-butanol (B46777) can accelerate degradation. rsc.org Therefore, selecting a solvent that ensures high reactant solubility while minimizing product degradation is key to optimization.

Precursor Synthesis and Purification

The successful synthesis of the target compound is predicated on the availability of high-purity precursors: nicotinoylhydrazine and furfural or its derivatives.

Nicotinoylhydrazine serves as the hydrazine-containing building block. It is typically synthesized via the hydrazinolysis of a nicotinic acid ester, most commonly methyl nicotinate (B505614).

The procedure involves reacting methyl nicotinate with hydrazine hydrate. ekb.egjocpr.com A common method is to reflux the reactants in a suitable solvent, such as absolute ethanol, for several hours. ekb.eg

Reaction Details:

Reactants: Methyl nicotinate and hydrazine hydrate.

Solvent: Absolute ethanol.

Conditions: The mixture is refluxed for approximately 6 hours at a temperature of 80°C. ekb.eg

Product Isolation: Upon completion, the reaction mixture is cooled, and the resulting solid product is isolated. The final product is typically a white solid. ekb.eg Purification can be achieved through recrystallization, for example, from aqueous ethanol. tandfonline.com

Table 2: Synthesis Parameters for Nicotinoylhydrazine

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Methyl nicotinate | ekb.egjocpr.com |

| Reagent | Hydrazine hydrate | ekb.egjocpr.com |

| Solvent | Absolute Ethanol | ekb.eg |

| Temperature | 80°C (Reflux) | ekb.eg |

| Reaction Time | 6 hours | ekb.eg |

| Product Form | White solid | ekb.eg |

Furfural is a versatile platform chemical derived from the pentosan-containing fraction of lignocellulosic biomass. sci-hub.seresearchgate.net While furfural itself is the primary aldehyde precursor for the title compound, substituted furfural derivatives can also be employed to synthesize a variety of structurally related hydrazones.

These derivatives often feature additional functional groups on the furan (B31954) ring, which can be used to tune the properties of the final hydrazone molecule. Examples of such precursors include:

5-(hydroxymethyl)furfural (5-HMF): A key bio-based platform chemical obtained from C6 sugars, 5-HMF contains both an aldehyde and a hydroxyl group, allowing for the formation of corresponding hydrazones. nih.govnih.gov

3-acetamido-5-furfural aldehyde (3A5F): This derivative, which can be sourced from chitin, introduces an acetamido group onto the furan ring and has been used to form hydrazone derivatives for further chemical transformations. researchgate.net

The use of these derivatized furfurals expands the synthetic scope, allowing for the creation of a library of furfural-based nicotinoylhydrazones with tailored functionalities.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign, efficient, and sustainable methods for the synthesis of hydrazones, including those derived from furfural. These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and shorten reaction times while often improving product yields. Key green methodologies applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For the synthesis of hydrazones, microwave heating can dramatically reduce reaction times from hours to minutes and increase product yields. researchgate.netresearchgate.net This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

A comparative study on the synthesis of furfuraldehyde-based hydrazone derivatives demonstrated that the microwave irradiation method was highly successful, providing yields comparable to or higher than conventional heating but in a fraction of the time. researchgate.netasianpubs.org For instance, the synthesis of hydrazones from various hydrazides, including nicotinic acid hydrazide, was achieved with high yields under microwave irradiation. researchgate.net The use of green solvents, such as ionic liquids, in conjunction with microwave heating has also been explored. Ionic liquids can act as both the solvent and catalyst, and their low volatility and high thermal stability make them suitable for microwave-assisted reactions, with the added benefit of being recyclable. nih.govrsc.orgnih.gov

| Hydrazone Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoxazinonylhydrazones | Conventional Heating | 3-4 hours | 50-85% | lew.ro |

| Ultrasound Irradiation (Catalyst-Free) | 6-7 minutes | 60-94% | ||

| Furfuraldehyde-based Hydrazones | Conventional Heating | Several hours | Similar to MW | researchgate.net |

| Microwave Irradiation | Shorter time | High |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing hydrazones. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

Ultrasound-assisted synthesis of hydrazones can be performed in aqueous media or even under solvent-free conditions, significantly reducing the environmental impact. researchgate.net Studies have shown that this method leads to higher yields in considerably shorter reaction times compared to conventional techniques. lew.romdpi.com For example, the condensation of acid hydrazides with aldehydes to form hydrazones was achieved in excellent yields within minutes under ultrasound irradiation at room temperature. researchgate.netmdpi.com This method avoids the need for high temperatures and often simplifies the work-up procedure, making it an efficient and eco-friendly option. researchgate.net

Solvent-Free Synthesis

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, volatile, and contribute to environmental pollution. Solvent-free synthesis, or solid-state reaction, offers a clean and efficient alternative. mdpi.com These reactions can be facilitated by grinding the reactants together (mechanochemistry) or by using techniques like twin-screw extrusion. acs.orgrdd.edu.iq

The synthesis of Schiff bases and hydrazones under solvent-free conditions often proceeds rapidly and with high yields, sometimes without the need for a catalyst. bibliotekanauki.pl For example, the condensation of furfural with amines has been successfully performed under solvent-free conditions using grinding, resulting in excellent yields and eliminating the need for solvent purification. rdd.edu.iq In some cases, a solid, recyclable catalyst like Montmorillonite K10 clay can be used to facilitate the reaction under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com The continuous synthesis of hydrazone-based active pharmaceutical ingredients has been demonstrated using twin-screw extrusion, a scalable and solvent-free technology. acs.org Another green approach involves the use of natural acids, such as those found in lemon juice, as catalysts in aqueous or minimal-solvent conditions, providing an environmentally gentle synthesis route for nicotinic acid hydrazide Schiff bases. rdd.edu.iq

| Reactants | Method | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluidine + o-Vanillin | Grinding | Solvent-free, 10-12 min | ~96% | bibliotekanauki.pl |

| Nicotinic acid hydrazide + Aldehydes | Natural Catalyst | Ethanol, Lemon Juice, RT, 15 min | Good | rdd.edu.iq |

| Furfural + Amines | Grinding | Solvent-free, Room Temp, 10 min | 70-75% | rdd.edu.iq |

| p-Nitrobenzaldehyde + Benzhydrazide | Twin-Screw Extrusion | Solvent-free, 50°C | Quantitative | acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Furfural Nicotinoylhydrazone

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of Furfural (B47365) nicotinoylhydrazone by identifying its functional groups and probing its conformational landscape. spectroscopyonline.comtaylorfrancis.com IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds. spectroscopyonline.com

The vibrational spectrum of Furfural nicotinoylhydrazone is a composite of the characteristic vibrations of its constituent parts: the furan (B31954) ring, the pyridine (B92270) ring, and the central nicotinoylhydrazone bridge. Analysis of the spectra allows for the definitive identification of key functional groups.

In the solid state, hydrazones like this compound typically exist in the keto form. researchgate.net This is evidenced in the IR spectrum by a strong absorption band corresponding to the amide C=O stretching vibration (Amide I band), generally observed in the region of 1630-1670 cm⁻¹. researchgate.net The presence of a band for the N-H bending vibration, coupled with C-N stretching, is also expected. The N-H stretching vibration itself appears as a sharp band in the 3100-3300 cm⁻¹ region.

The furfural moiety contributes several characteristic bands. These include the C-H stretching of the furan ring, the C=O stretching of the conjugated aldehyde group (if any unreacted starting material were present, or for comparative analysis), and various furan ring breathing and C-H bending modes. researchgate.netmdpi.comresearchgate.net Specifically, the C=C stretching vibrations of the furan ring are typically found around 1465 cm⁻¹. researchgate.net

The pyridine ring from the nicotinoyl group also has a set of characteristic ring stretching and bending vibrations. The C=N stretching vibration of the hydrazone's imine group (-N=CH-) is another key feature, typically appearing in the 1620-1650 cm⁻¹ range. researchgate.net

A summary of expected characteristic vibrational bands is presented below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | ν(N-H) stretch | 3100 - 3300 | IR, Raman |

| Amide | ν(C=O) stretch (Amide I) | 1630 - 1670 | IR (strong) |

| Imine | ν(C=N) stretch | 1620 - 1650 | IR, Raman |

| Furan Ring | C=C stretch | ~1465 | IR, Raman |

| Furan Ring | C-H out-of-plane bend | 750 - 930 | IR |

| Pyridine Ring | Ring stretching | 1400 - 1600 | IR, Raman |

Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers of molecules. Furfural itself is known to exist as an equilibrium mixture of two planar rotational isomers (rotamers) concerning the orientation of the aldehyde group relative to the furan ring oxygen: OO-cis and OO-trans. researchgate.netnih.govrsc.org These conformers can be distinguished by specific shifts in their vibrational frequencies. mdpi.comrsc.org

Furthermore, hydrazones can exhibit keto-enol tautomerism. While the keto form is generally stable in the solid state, the enol form (-C(OH)=N-N=C-) could potentially exist under certain conditions. researchgate.net The absence of a broad ν(O-H) band (around 3200-3600 cm⁻¹) and the presence of the strong amide ν(C=O) band confirms the dominance of the keto tautomer. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution, providing atom-level information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The amide proton (-CO-NH-) is typically observed as a singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net The imine proton (-N=CH-) also resonates at a downfield position, typically between 8.0 and 8.5 ppm.

The protons of the furan and pyridine rings appear in the aromatic region (approximately 6.5-9.0 ppm). The three protons of the furan ring will show characteristic chemical shifts and coupling patterns. chemicalbook.com Similarly, the four protons of the nicotinoyl pyridine ring will exhibit distinct signals based on their position relative to the nitrogen atom and the hydrazone substituent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is highly deshielded, appearing at a chemical shift typically in the range of 160-170 ppm. The imine carbon (-N=CH-) is also found downfield, around 140-150 ppm. The carbons of the furan and pyridine rings resonate in the aromatic region (approx. 110-150 ppm). researchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (C=O) | - | 160 - 170 |

| Amide (NH) | > 11.0 | - |

| Imine (CH) | 8.0 - 8.5 | 140 - 150 |

| Furan Ring (CH) | 6.5 - 7.8 | 110 - 146 |

| Pyridine Ring (CH) | 7.5 - 9.0 | 123 - 151 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons within the furan ring and within the pyridine ring, allowing for sequential assignment of the signals around each ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu By combining COSY and HSQC data, the chemical shifts of all protonated carbons in the furan and pyridine rings can be definitively assigned. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly vital for establishing the connectivity between the different fragments of this compound. Key expected correlations would include:

From the amide proton (NH) to the carbonyl carbon (C=O) and carbons of the pyridine ring.

From the imine proton (-N=CH-) to the carbons of the furan ring.

From the furan protons to the imine carbon.

From the pyridine protons to the carbonyl carbon.

As discussed in the vibrational analysis section, this compound can exist as different rotational isomers (rotamers) due to restricted rotation around single bonds, such as the amide C-N bond. At room temperature, the rate of interconversion between these rotamers might be fast on the NMR timescale, resulting in a single set of averaged signals.

By lowering the temperature, the rate of this rotation can be slowed down. If the interconversion becomes slow enough on the NMR timescale, the spectrum will resolve into separate sets of signals for each distinct rotamer. rsc.org Such variable-temperature (VT) NMR experiments can be used to:

Confirm the presence of multiple conformers in solution.

Determine the relative populations of the isomers by integrating the respective signals.

Calculate the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the equilibrium.

Through lineshape analysis or more advanced 2D exchange spectroscopy (EXSY) experiments, determine the energy barrier to rotation (ΔG‡) and the kinetics of the interconversion process. rsc.org

This analysis provides a dynamic view of the molecule's behavior in solution, complementing the static structural picture obtained from other methods.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. researchgate.net For this compound, with the molecular formula C₁₁H₉N₃O₂, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

This high level of mass accuracy is crucial for unequivocally confirming the identity of the synthesized compound. mdpi.com An experimentally determined HRMS value that matches the theoretical exact mass within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental formula. iucr.org

While specific experimental mass spectrometry data for this compound is not detailed in available literature, a plausible fragmentation pattern can be predicted based on the established fragmentation of related hydrazone structures and their constituent moieties. In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion would undergo characteristic cleavages that provide structural information. eurjchem.com

Key predicted fragmentation pathways would likely involve:

Cleavage of the amide bond (C-N): This would lead to the formation of nicotinoyl cation (m/z 106) and a furfurylidenehydrazinyl radical.

Cleavage of the N-N bond: This is another common fragmentation site in hydrazones, which could yield a nicotinamide (B372718) cation (m/z 122) and a furfurylnitrene radical.

Fission at the imine bond (N=C): This could generate a furfuryl cation (m/z 81) or a related fragment.

Loss of the furan ring: Fragmentation can also be initiated by the furan moiety.

The identification of these specific fragment ions in a mass spectrum allows for the piecemeal reconstruction of the molecule, confirming the connectivity of the furan, hydrazone, and pyridine components.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The crystallographic parameters define the fundamental repeating unit of the crystal, known as the unit cell. For the analogue N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, the crystal system was determined to be orthorhombic with the space group Pbca. researchgate.netiucr.org These parameters are essential for understanding the symmetry and packing of the molecules in the crystal.

Data from the structural analogue N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. researchgate.netiucr.org

The X-ray analysis of related structures reveals that the molecule typically adopts a trans (E) configuration with respect to the C=N imine double bond. The molecule is expected to be largely planar, though some torsion may exist between the planes of the furan and pyridine rings. An intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature in similar Schiff bases, contributing to the planarity and stability of the conformation. scispace.com

The arrangement of molecules in the crystal is governed by various non-covalent intermolecular interactions. These forces, particularly hydrogen bonds, dictate the final crystal packing and influence the material's physical properties.

In the solid state, hydrazone compounds frequently form extensive hydrogen-bonding networks. For this compound, the most significant interaction is expected to be the intermolecular hydrogen bond between the amide N-H group (as the donor) and the carbonyl oxygen atom (C=O) of an adjacent molecule. researchgate.netiucr.org

This N-H···O interaction links the molecules into infinite chains or sheets. scispace.com The crystal structure of the analogue N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide confirms the presence of such N-H···O hydrogen bonds, which are crucial in stabilizing the crystal lattice. researchgate.netiucr.org In addition to these strong interactions, weaker C-H···O or C-H···N hydrogen bonds may also be present, further consolidating the three-dimensional supramolecular architecture. The packing is also influenced by π-π stacking interactions between the aromatic furan and pyridine rings of adjacent molecules.

Coordination Chemistry and Metal Complexation Studies of Furfural Nicotinoylhydrazone

Ligand Properties and Coordination Modes

Donor Atom Identification and Chelation Potential

Furfural (B47365) nicotinoylhydrazone is a Schiff base derived from the condensation of furfural and nicotinic acid hydrazide. Its structure incorporates several potential donor atoms: the oxygen atom of the furan (B31954) ring, the azomethine nitrogen atom, the carbonyl oxygen, and the nitrogen atom of the pyridine (B92270) ring. jetir.org This multiplicity of donor sites allows it to act as a versatile chelating agent, capable of coordinating with metal ions in various modes.

The most common coordination mode involves the azomethine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring with a metal ion. This bidentate chelation is a recurring motif in the coordination chemistry of hydrazones. jetir.orgresearchgate.net Furthermore, the nitrogen atom of the pyridine ring can also participate in coordination, leading to a tridentate NNO donor set. jetir.org Some studies have also suggested the involvement of the furan oxygen in coordination, potentially leading to even higher denticity. tsijournals.comekb.eg The flexible nature of the hydrazone backbone allows it to adapt to the stereochemical requirements of different metal ions, resulting in a variety of coordination geometries. researchgate.net

Tautomeric Forms and Their Influence on Coordination

A crucial aspect of the coordination chemistry of furfural nicotinoylhydrazone is its ability to exist in keto-enol tautomeric forms. jetir.orgnumberanalytics.com In the solid state and in solution, an equilibrium exists between the keto form (C=O) and the enol form (C-OH). researchgate.netwuxiapptec.com

Keto Form: In this form, the ligand typically coordinates as a neutral molecule through the carbonyl oxygen and the azomethine nitrogen.

Enol Form: Upon deprotonation of the hydroxyl group in the enol form, the ligand can coordinate as a monoanionic species. This deprotonation is often facilitated by the presence of a metal ion and a suitable pH environment. researchgate.net Coordination in the enolic form involves the enolic oxygen and the azomethine nitrogen.

The specific tautomeric form involved in complexation significantly influences the stoichiometry and charge of the resulting metal complex. The keto-enol tautomerism is a key factor in the formation of stable chelate complexes with transition metals. jetir.org This phenomenon is fundamental to understanding the reactivity and structural diversity of the metal complexes formed. numberanalytics.comnih.gov

Synthesis and Characterization of Metal Complexes

Synthetic Routes for Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Zn)

The synthesis of transition metal complexes of this compound is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. tsijournals.com Ethanolic solutions are commonly employed for both the ligand and the metal salts, such as chlorides or sulfates. tsijournals.comchemmethod.com

The general procedure involves dissolving the ligand in a hot ethanolic solution and adding a hot ethanolic solution of the respective metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂). tsijournals.com The reaction mixture is then refluxed for several hours, during which the metal complex precipitates out. tsijournals.com The resulting solid product is collected by filtration, washed with ethanol, and dried. tsijournals.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to influence the stoichiometry of the resulting complex. chemmethod.comresearchgate.net For instance, 1:1 and 1:2 metal-to-ligand ratios have been successfully used to synthesize different complexes. researchgate.netresearchgate.net

Stoichiometry and Geometrical Aspects of Coordination

The stoichiometry of the metal complexes of this compound is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. chemrxiv.orgresearchgate.net Common stoichiometries observed are 1:1 and 1:2 (Metal:Ligand). chemmethod.comresearchgate.netresearchgate.net

The geometry of the coordination sphere around the central metal ion is determined by the coordination number and the electronic configuration of the metal. Based on spectral and magnetic data, various geometries have been proposed for these complexes:

Octahedral Geometry: This is a common geometry for many transition metal complexes of this compound, particularly for Co(II), Ni(II), and some Cu(II) complexes. chemmethod.comresearchgate.netscience.gov In these cases, the ligand often acts as a tridentate donor, or the coordination sphere is completed by solvent molecules or counter-ions.

Tetrahedral Geometry: This geometry is frequently observed for Zn(II) complexes. chemmethod.comresearchgate.net

Distorted Geometries: Distorted octahedral or tetrahedral geometries are also reported, which can arise from the steric constraints of the ligand or the electronic effects of the metal ion (e.g., Jahn-Teller distortion in Cu(II) complexes). chemmethod.comresearchgate.netscience.gov For instance, some Cu(II) complexes adopt a distorted square planar or square pyramidal geometry. researchgate.net

The following table summarizes the typical stoichiometries and geometries for some transition metal complexes of hydrazone ligands.

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry |

| Co(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Planar, Square Pyramidal |

| Zn(II) | 1:1, 1:2 | Tetrahedral |

| Fe(II)/Fe(III) | 1:2 | Octahedral |

Spectroscopic Characterization of Metal Complexes (UV-Vis, EPR, Magnetic Susceptibility)

The structures and bonding in the metal complexes of this compound are elucidated using a combination of spectroscopic techniques.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal ion. researchgate.netchemmethod.com For example, the position and number of d-d bands in the visible region can help distinguish between octahedral and tetrahedral geometries. chemmethod.comscience.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of Cu(II). ethz.chscience.gov The EPR spectrum provides information about the electronic environment of the unpaired electron and can reveal details about the geometry and the nature of the metal-ligand bonding. researchgate.net For instance, the g-values obtained from the EPR spectrum can indicate the degree of covalent character in the metal-ligand bonds and can help to identify distorted geometries. researchgate.netethz.ch

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons in the metal ion, which helps in determining its oxidation state and the geometry of the complex. researchgate.netchemmethod.com For example, high-spin octahedral Co(II) complexes will have a different magnetic moment compared to tetrahedral Co(II) complexes. Diamagnetic behavior is expected for Zn(II) complexes. chemmethod.com Antiferromagnetic interactions can sometimes be observed in polynuclear complexes. researchgate.net

The following table presents typical spectroscopic data for transition metal complexes of hydrazone ligands.

| Metal Complex | UV-Vis (λmax, nm) | Magnetic Moment (B.M.) | EPR Parameters |

| Co(II) Complex | ~500-600 (d-d) | ~4.3-5.2 | - |

| Ni(II) Complex | ~600-700, ~900-1000 (d-d) | ~2.8-3.5 | - |

| Cu(II) Complex | ~600-800 (d-d) | ~1.7-2.2 | g |

| Zn(II) Complex | ~350-450 (LMCT) | Diamagnetic | - |

Structural Analysis of Metal Complexes

X-ray Crystallography of Coordinated Species

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and stereochemistry. For the metal complexes of this compound, also known as (E)-N'-(furan-2-ylmethylene)nicotinohydrazide, structural characterization has been approached using various analytical techniques, including powder X-ray diffraction (XRD). researchgate.netresearchgate.net

While comprehensive single-crystal X-ray diffraction data for complexes of this compound are not extensively detailed in publicly available literature, powder XRD studies have been instrumental. These analyses confirm the crystalline nature of the synthesized metal complexes and can provide information regarding the crystal system and unit cell parameters. semanticscholar.org For instance, studies on related hydrazone complexes often reveal monoclinic or triclinic crystal systems. semanticscholar.org

Spectroscopic analyses and magnetic susceptibility measurements complement XRD data to propose the most likely coordination geometries. For many related transition metal hydrazone complexes, single-crystal X-ray diffraction has been successfully used to confirm distorted octahedral, tetrahedral, or square planar geometries, revealing the intricate details of metal-ligand interactions. nih.gov However, for this compound specifically, the detailed structural parameters such as precise bond distances and angles from single-crystal studies are not widely reported.

Influence of Metal Ion on Ligand Conformation

This compound is a flexible ligand capable of existing in different conformations due to the rotation around several single bonds. Theoretical studies on the free ligand have explored its optimized, stable structure. researchgate.net Upon coordination to a metal ion, the ligand's conformation is significantly influenced by the electronic and steric requirements of the metal center.

The ligand typically acts in a bidentate fashion, chelating to the metal ion through two key donor sites: the azomethine nitrogen and the carbonyl oxygen, which usually coordinates in its enolic form. eurjchem.comnih.gov This coordination pattern forms a stable five-membered chelate ring, a common feature in the coordination chemistry of aroylhydrazones.

The nature of the central metal ion—including its ionic radius, coordination number preference, and d-orbital electron configuration—plays a crucial role in determining the final geometry of the complex. Studies on Mn(II), Co(II), Cu(II), and Zn(II) complexes of this compound suggest that these metal ions typically induce an octahedral geometry around the central atom. researchgate.net An octahedral arrangement implies a coordination number of six. Since the ligand is bidentate, this geometry is achieved by the coordination of two ligand molecules and two additional monodentate ligands (such as water molecules or anions) or by three bidentate ligand molecules, depending on the stoichiometry. researchgate.net The electrolytic nature of these complexes, as determined by molar conductance measurements, further supports the presence of counter-ions outside the primary coordination sphere. researchgate.net

The table below summarizes the proposed geometries for various metal complexes of this compound based on spectroscopic and analytical data. researchgate.net

| Metal Ion | Proposed Coordination Geometry | Inferred Coordination Number |

| Manganese(II) | Octahedral | 6 |

| Cobalt(II) | Octahedral | 6 |

| Copper(II) | Octahedral | 6 |

| Zinc(II) | Octahedral | 6 |

This influence of the metal ion is a key aspect of the coordination chemistry of this compound, dictating the structural framework and, consequently, the potential applications of these compounds.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Preclinical Models

Antimicrobial Activity Evaluation

The antimicrobial potential of hydrazone derivatives is an area of extensive research, driven by the urgent need for new agents to combat drug-resistant pathogens. semanticscholar.org The activity of these compounds is often linked to the presence of the toxophoric azomethine group. The biological profile of furfural (B47365) nicotinoylhydrazone is hypothesized to be influenced by both the furan (B31954) element, known for its antimicrobial properties, and the nicotinoyl hydrazide scaffold. scirp.orgresearchgate.net

Antibacterial Efficacy Against Model Microorganisms (e.g., Gram-Positive, Gram-Negative)

While direct studies on the antibacterial efficacy of furfural nicotinoylhydrazone are not extensively detailed in available literature, significant insights can be drawn from research on structurally related aroylhydrazones derived from nicotinic acid hydrazide. srce.hr These studies provide a framework for understanding the potential activity spectrum of the compound.

Research on a series of aroylhydrazones of nicotinic acid revealed that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. srce.hr For instance, derivatives with substituted phenyl rings showed antibacterial effects against Staphylococcus aureus and Escherichia coli. srce.hr One particular derivative, N'-(3,5-dichloro-2-hydroxyphenylmethylidene)-3-pyridinecarbohydrazide, demonstrated activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value as low as 0.16 µmol/mL. srce.hr Another study focusing on acylhydrazones highlighted a derivative containing a 5-nitrofuran moiety—structurally analogous to the furfural part—which showed potent activity against Gram-positive bacteria, including a methicillin-resistant S. aureus (MRSA) strain with an MIC of 7.81 µg/mL and Staphylococcus epidermidis with an MIC of 1.95 µg/mL. mdpi.com

The mechanism of action for hydrazones often involves the chelation of essential metal ions required for enzymatic activities within the bacteria or interference with bacterial cell wall synthesis. The combination of the furan ring and the nicotinoyl hydrazide structure in a single molecule could potentially lead to a synergistic or enhanced antibacterial effect.

Table 1: Antibacterial Activity of Structurally Related Nicotinoylhydrazone Derivatives This table presents data for compounds structurally related to this compound to illustrate potential efficacy. Data for the specific subject compound is not available in the cited literature.

| Compound/Derivative | Test Organism (Gram-Positive) | MIC | Test Organism (Gram-Negative) | MIC | Reference |

| N’-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | Staphylococcus aureus | 0.06–0.48 µmol/mL | - | - | srce.hr |

| N’-(3,5-dichloro-2-hydroxyphenylmethylidene)-3-pyridinecarbohydrazide | Staphylococcus aureus | 0.16–0.17 µmol/mL | Escherichia coli | 0.16–0.17 µmol/mL | srce.hr |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus (MRSA) | 7.81 µg/mL | - | - | mdpi.com |

| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 µg/mL | - | - | mdpi.com |

| Furfural | Bacillus subtilis | 0.027 µM | Salmonella sp. | 0.029 µM | nih.gov |

Antifungal Properties and Spectrum of Activity

The investigation of novel antifungal agents is critical, given the rise of invasive fungal infections and resistance to existing therapies. semanticscholar.org Hydrazones, including those derived from nicotinic acid and furan, have been identified as a promising class of compounds with potential antifungal activity. researchgate.netresearchgate.netnih.gov

Studies on nicotinic acid hydrazide derivatives have shown their potential as antifungal agents. um.edu.myresearchgate.netum.edu.my For example, aroylhydrazones derived from nicotinic acid hydrazide have been tested against Candida species. srce.hr Specifically, N'-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide was active against a fluconazole-resistant Candida albicans strain. srce.hr The furan nucleus is also a key component in various compounds exhibiting antifungal effects. jmb.or.krijabbr.com Furaneol, a furan derivative, demonstrated potent antifungal activity against human pathogenic fungal strains with MIC values ranging from 5-20 µg/ml. jmb.or.kr

The collective evidence suggests that a hybrid molecule like this compound, which contains both the nicotinoyl hydrazide and furan scaffolds, would likely exhibit antifungal properties. The mode of action for such compounds may involve the inhibition of key fungal enzymes, disruption of cell membrane integrity, or interference with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Table 2: Antifungal Activity of Structurally Related Hydrazone and Furan Derivatives This table presents data for compounds structurally related to this compound to illustrate potential efficacy. Data for the specific subject compound is not available in the cited literature.

| Compound/Derivative | Test Organism | MIC | Reference |

| N'-(2-hydroxy-5-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | Candida albicans (Fluconazole-resistant) | 0.18–1.0 µmol/mL | srce.hr |

| Fluoro-substituted aroylhydrazones | Candida albicans | Moderate Activity | nih.gov |

| Fluoro-substituted aroylhydrazones | Aspergillus niger | Moderate Activity | nih.gov |

| Furaneol | Candida albicans | 5-20 µg/mL | jmb.or.kr |

| Triazole derivatives (for comparison) | Aspergillus niger | 25 µg/mL | beilstein-journals.org |

Exploration of Resistance Modulation

The increasing prevalence of multidrug-resistant microbial strains presents a formidable challenge to public health. semanticscholar.org A key strategy in modern drug discovery is the development of compounds that can overcome existing resistance mechanisms or act via novel pathways. While there is no specific research available on the resistance modulation properties of this compound, the general class of hydrazones is being explored for activity against resistant bacteria. semanticscholar.orgmdpi.com For example, certain hydrazone derivatives have shown efficacy against methicillin-resistant S. aureus (MRSA) and strains of E. coli that produce extended-spectrum beta-lactamases (ESBL). srce.hr The investigation into whether this compound can inhibit resistance mechanisms, such as efflux pumps or biofilm formation, or act synergistically with existing antibiotics, represents a critical area for future research.

Antioxidant Activity Assessment

Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals leading to chain reactions that may damage cells. jmchemsci.com The antioxidant potential of heterocyclic compounds, including furan and pyridine (B92270) derivatives, is well-documented. pharmascholars.comscirp.orgresearchgate.net

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

DPPH Assay : This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to light yellow, which is measured spectrophotometrically. jmchemsci.com

ABTS Assay : In this assay, the ABTS radical cation is generated and, in the presence of an antioxidant, it is reduced, leading to a loss of color that is also measured spectrophotometrically. nih.govmdpi.com

While direct DPPH or ABTS assay results for this compound are not specifically reported, studies on related structures are informative. Furfural derivatives have been evaluated for their antioxidant activity using the DPPH free radical scavenging method. jmchemsci.com Similarly, Schiff bases derived from nicotinic acid hydrazide have been screened for their antioxidant activities. pharmascholars.com The presence of the hydrazone linkage (-NH-N=CH-) is considered important for radical scavenging, as the hydrogen atom of the N-H group can be donated to neutralize free radicals. The combined presence of the furan and pyridine rings, which can also participate in stabilizing radicals, suggests a strong potential for this compound to exhibit significant free radical scavenging activity.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids found in cell membranes, initiated by free radicals. ptfarm.plnih.gov This process can lead to cell damage and is implicated in various pathological conditions. nih.gov The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant potential. nih.govd-nb.info

The mechanism of inhibition often involves the termination of the free radical chain reactions. ptfarm.pl Antioxidants can donate electrons to peroxyl radicals, converting them into more stable products and preventing the propagation of the peroxidative chain. Research has suggested that furfural may interact with components of the cell membrane, such as the polar heads of phospholipids. mdpi.com This interaction could potentially interfere with the propagation of lipid peroxidation at the membrane level. Given that this compound possesses a structure conducive to radical scavenging, it is plausible that it could effectively inhibit lipid peroxidation by neutralizing the chain-carrying radicals. However, direct experimental validation of this activity for this compound is required to confirm this hypothesis.

Redox Properties and Potential as Reactive Oxygen Species Scavengers

The investigation into the redox properties of a novel compound like this compound would be a critical step in elucidating its potential biological activities. Such studies would aim to determine its capacity to act as an antioxidant by scavenging reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism and can cause significant damage to cellular components, leading to various pathological conditions.

Typically, the antioxidant potential of a compound is assessed through a variety of in vitro assays. These assays can be broadly categorized into two types: hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays. Common examples include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

A data table summarizing the potential antioxidant activity of this compound would typically look like the following, populated with experimental data.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) or Equivalent Value | Standard (e.g., Ascorbic Acid, Trolox) IC₅₀ (µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | Data not available | Data not available |

| ABTS Radical Scavenging | Data not available | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available |

| Superoxide Anion Scavenging | Data not available | Data not available |

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Currently, there are no published studies that have performed these or similar assays on this compound, and as such, no data is available to populate the table above.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery and development. For a molecule like this compound, which contains structural motifs present in other known enzyme inhibitors, this area of investigation would be of significant interest.

Specific Enzyme Targets and Inhibition Kinetics

Hydrazone derivatives have been reported to inhibit a variety of enzymes, including but not limited to, monoamine oxidases, cholinesterases, and various metabolic enzymes. The initial step in such an investigation would be to screen this compound against a panel of clinically relevant enzymes.

Once a target enzyme is identified, detailed kinetic studies are performed to understand the nature of the inhibition. These studies involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data is then fitted to models such as the Michaelis-Menten equation to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The inhibition constant (Kᵢ) is a crucial parameter that quantifies the potency of the inhibitor.

A representative data table for enzyme inhibition kinetics would be structured as follows:

Table 2: Hypothetical Enzyme Inhibition Kinetics of this compound

| Target Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) |

|---|

As of the latest literature search, no specific enzyme targets for this compound have been identified, and consequently, no kinetic data has been reported.

Mode of Enzyme Inhibition (e.g., Reversible, Irreversible)

Understanding the mode of enzyme inhibition is crucial for predicting the pharmacological profile of a compound. Inhibition can be broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, uncompetitive, or mixed-type based on their binding site and effect on the enzyme's kinetic parameters. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.

Lineweaver-Burk plots and other graphical analysis methods are commonly used to determine the mode of inhibition.

To date, no studies have been published that delineate the mode of enzyme inhibition for this compound.

Anticancer Activity in Cell Line Models

The evaluation of a compound's anticancer potential is a multi-faceted process that begins with in vitro cytotoxicity screening against a panel of cancer cell lines.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

To assess the cytotoxic effects of this compound, it would be tested against a variety of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to determine cell viability. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells.

A typical data table for in vitro cytotoxicity would be presented as follows:

Table 3: Hypothetical In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT-116 | Colon Carcinoma | Data not available |

Currently, there is no published data on the in vitro cytotoxicity of this compound against any cancer cell lines.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

If a compound demonstrates significant cytotoxicity, further studies are conducted to understand the underlying mechanisms of cell death. Two of the most common mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Apoptosis Induction: Assays such as flow cytometry with Annexin V/propidium iodide (PI) staining, TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) are used to determine if a compound induces apoptosis.

Cell Cycle Arrest: Flow cytometry analysis of DNA content in cells treated with the compound can reveal if it causes cell cycle arrest at a specific phase (G₀/G₁, S, or G₂/M). This is often corroborated by western blot analysis of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

A summary of these mechanistic studies would typically be presented in a table format.

Table 4: Hypothetical Mechanistic Insights into the Anticancer Activity of this compound

| Mechanism | Assay | Observation |

|---|---|---|

| Apoptosis Induction | Annexin V/PI Staining | Data not available |

No studies have been conducted to investigate the effects of this compound on cellular pathways such as apoptosis and the cell cycle.

Non-Clinical Efficacy in Animal Models (e.g., Xenograft Studies)

Detailed non-clinical efficacy studies, such as xenograft models in animals, specifically for this compound are not extensively documented in publicly available research. General toxicological studies have been conducted on its precursor, furfural, in rats and mice to evaluate its safety profile. nih.govnih.gov These studies are designed to characterize the toxicologic and carcinogenic potential of chemicals. nih.gov Typically, non-clinical studies utilize various animal models to predict human responses, with rats and mice being common for carcinogenicity studies, and rats or rabbits used for reproductive and developmental toxicity assessments. eupati.eu While these foundational studies on precursors like furfural exist, specific efficacy data for this compound in animal models of disease remains a subject for future research.

Mechanism of Action Investigations at the Molecular Level

The mechanism of action for this compound at the molecular level is understood by examining its constituent parts and the properties of the hydrazone class of compounds. The molecule's structure, featuring a furfural moiety and a nicotinoyl hydrazone group, suggests several potential biological interactions. researchgate.net

Molecular Target Identification and Validation (e.g., Protein Binding, DNA Interaction)

The identification of specific molecular targets for this compound is an area of ongoing investigation. However, based on studies of related compounds, potential targets can be inferred.

DNA Interaction: The furfural component of the molecule is known to interact with DNA. Studies have shown that furfural can induce single-strand and double-strand breaks in DNA. nih.gov Research indicates that furfural specifically reacts with adenine-thymine (AT) base pairs in the DNA sequence, requiring a minimum of three to four consecutive AT pairs for the reaction to occur. nih.gov This interaction can be observed through methods like alkaline unwinding assays, which show an increase in strand breaks with higher furfural concentrations. nih.gov The binding is generally considered to be non-intercalative, likely occurring in the minor groove of the DNA. semanticscholar.org Hydrazone derivatives, as a class, have also been widely shown to interact with DNA, often through an intercalative mode, where the molecule inserts itself between the DNA base pairs. researchgate.netresearchgate.netnih.gov

Protein Binding: The parent compound, furfural, is known to be detoxified in organisms like Corynebacterium glutamicum by proteins such as FudC, an alcohol dehydrogenase that reduces furfural to furfuryl alcohol. nih.gov This indicates an affinity and direct interaction with specific enzymes. Generally, small molecules can bind to proteins through various noncovalent forces, including hydrophobic effects and cation-π interactions. unc.edu The binding of small molecules to their target proteins can be investigated using methods like mass spectrometry-based thermal stability profiling. mtoz-biolabs.com While direct protein binding studies for this compound are not specified, the hydrazone structure provides potential sites for interaction with protein macromolecules.

Cellular Uptake and Subcellular Localization Studies

The process by which this compound enters cells and its subsequent location within subcellular compartments has been explored through examination of its components and related molecules.

Cellular Uptake: As a furan inhibitor, furfural is known to diffuse through the microbial membrane. nih.gov The efficiency of cellular uptake for various compounds can be influenced by factors such as lipophilicity. uta.edu Studies on other molecules show that uptake can occur via mechanisms like endocytosis. rsc.org For some compounds, cellular uptake is mediated by dynamic exchange with thiol groups on the cell surface. mdpi.com While specific studies on this compound are limited, its structural components suggest it can likely pass through the cell membrane. nih.gov

Subcellular Localization: Once inside the cell, furfural has been reported to cause damage to mitochondria and induce fragmentation of vacuoles. nih.gov Investigations into other complex molecules have shown localization within the cytoplasm and a high affinity for lipid droplets. uta.edursc.org For some peptide-dye conjugates, passage through the cell membrane was observed, but the molecules did not localize in the nucleus. nih.gov The precise subcellular destination of this compound would depend on its specific physicochemical properties and interactions with intracellular components.

Interactions with Biological Macromolecules (e.g., DNA, Proteins, Lipids)

The interaction of this compound with key biological macromolecules is central to its potential biological activity. These interactions are driven by a combination of hydrophobic and electrostatic forces. nih.govljmu.ac.uk

DNA: As detailed in section 5.5.1, the furfural moiety has a demonstrated ability to bind to and damage DNA, specifically targeting AT-rich regions. nih.govnih.gov This interaction is a critical aspect of its molecular mechanism. The planar structure of the hydrazone component also suggests a potential for intercalative binding with DNA, a common interaction mode for this class of compounds. researchgate.netnih.gov

Proteins: Interactions between small molecules and proteins are fundamental to many biological processes. openaccessjournals.com Surfactants and other small molecules can influence the native structure of proteins, sometimes preventing aggregation. nih.govljmu.ac.uk The hydrazone component can participate in forming complexes with metal ions, which in turn can interact with proteins like human serum albumin (HSA). researchgate.net The ability of furfural to be metabolized by specific enzymes confirms its capacity for protein interaction. nih.gov

Lipids: Lipids are essential components of cell membranes and are involved in numerous biological functions. openaccessjournals.com The toxicity of furfural is partly attributed to its ability to diffuse through and disrupt the integrity of the cell membrane. nih.govfrontiersin.org While direct studies on the interaction between this compound and lipids are not detailed, its ability to cross the cell membrane implies an interaction with the lipid bilayer.

Table 1: Summary of Potential Molecular Interactions of this compound

Table 2: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies and Molecular Modification Strategies

Systemic Modification of the Furan (B31954) Moiety

The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution and Diels-Alder reactions, can be tuned by introducing various substituents. ijabbr.comnih.gov The nature and position of these substituents alter the electron density of the ring, which in turn impacts the molecule's stability and biological interactions. nih.govscribd.com

For instance, the presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), at the alpha-positions (C2 or C5) of the furan ring can markedly enhance its stability, especially under acidic conditions. mdpi.com Conversely, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can increase the ring's reactivity. nih.gov These electronic modifications can influence how the molecule binds to its target proteins. SAR analyses have shown that the hydrazide moiety can create a hydrogen bonding domain, which is vital for interacting with amino acid residues at a biological target. researchgate.net Altering the electronic nature of the furan ring can modulate the strength of these and other non-covalent interactions.

| Substituent Type | Position on Furan Ring | Effect on Ring Reactivity | Potential Impact on Biological Profile | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃, -CHO) | C5 | Decreases electron density, improves stability. | May enhance stability and alter binding affinity. A 5-nitrofuran substituent showed high antimicrobial activity in a related hydrazone series. | mdpi.comresearchgate.net |

| Electron-Donating (e.g., -CH₃, -OCH₃) | C5 | Increases electron density, may increase reactivity. | Can modulate lipophilicity and steric interactions at the binding site. Methyl substitutions on furan rings are common in bioactive fatty acids. | nih.govnih.gov |

| Halogens (e.g., -Br, -Cl) | C5 | Inductive electron withdrawal, can participate in halogen bonding. | Can increase lipophilicity and introduce new binding interactions, but may also be metabolically labile. | scribd.com |

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. researchgate.net Replacing the furan ring in furfural (B47365) nicotinoylhydrazone with other five- or six-membered aromatic heterocycles can fine-tune its steric, electronic, and solubility properties while potentially maintaining or enhancing its biological activity. ijabbr.comresearchgate.net

Common bioisosteres for the furan ring include thiophene, pyridine (B92270), and pyrazole. researchgate.net Thiophene, for example, is often considered a close bioisostere of furan. However, such replacements are not always successful. In studies of YC-1, an indazole derivative, replacing the furan ring with other heterocycles like isoxazole, oxazole, or thiazole (B1198619) resulted in a complete loss of inhibitory activity, demonstrating the critical and specific role of the furan moiety in that particular scaffold. nih.gov The replacement of a carbonyl group with a gem-difluoroalkene has also been explored as a bioisosteric strategy, as the α-carbonyl furan core is an important scaffold in many drug candidates. rsc.org

| Bioisostere | Key Properties Compared to Furan | Potential Pharmacological Impact | Reference |

|---|---|---|---|

| Thiophene | Similar size and electronics, but less polar. Sulfur can participate in different interactions than oxygen. | May alter solubility and metabolic profile while potentially preserving binding mode. | researchgate.netnih.gov |

| Pyridine | Introduces a basic nitrogen atom, acts as a hydrogen bond acceptor. | Can significantly increase polarity and solubility, and introduce new hydrogen bonding interactions. | researchgate.net |

| Pyrrole | Contains an N-H group that can act as a hydrogen bond donor. | Changes hydrogen bonding potential from acceptor (furan oxygen) to donor, which could drastically alter target interactions. | nih.gov |

| Thiazole/Oxazole | Introduces a second heteroatom, altering electronic distribution and dipole moment. | Can modulate binding affinity and physicochemical properties. In some scaffolds, this replacement leads to loss of activity. | nih.gov |

Derivatization of the Nicotinoyl Hydrazone Scaffold

The nicotinoyl hydrazone portion of the molecule is a versatile scaffold that presents multiple sites for modification. tpcj.org This part of the structure is often responsible for key pharmacological activities, such as metal chelation and hydrogen bonding with biological targets. nih.govacs.org

The pyridine ring of the nicotinoyl moiety is a critical pharmacophore. Its nitrogen atom influences the molecule's pKa, solubility, and ability to coordinate with metal ions. Modifications to this ring can have a profound impact on biological activity. science.gov

Studies on related pyridyl-containing hydrazones have shown that structural changes to this ring often lead to a significant loss of potency. science.govscience.gov For example, in a series of iron chelators, replacing the 2-pyridyl ring with a more lipophilic quinoline (B57606) ring resulted in markedly lower iron chelation activity. nih.gov This suggests that the specific electronic and steric properties of the pyridine ring are finely tuned for biological function. Introducing substituents onto the nicotinoyl ring or changing the position of the nitrogen atom (e.g., from isonicotinoyl to nicotinoyl) can alter the molecule's conformation and binding capabilities. nih.govacs.org

| Modification | Example | Observed/Potential Pharmacological Impact | Reference |

|---|---|---|---|

| Ring Substitution | Adding electron-donating or -withdrawing groups. | Alters the pKa of the pyridine nitrogen, affecting solubility, membrane permeability, and metal chelation. | nih.govacs.org |

| Isomeric Change | Switching from nicotinoyl (3-pyridyl) to isonicotinoyl (4-pyridyl). | Changes the geometry of metal chelation and hydrogen bonding, potentially altering target specificity and potency. | nih.govscience.gov |

| Bioisosteric Replacement | Replacing the pyridine ring with quinoline or pyrazine (B50134). | In similar iron chelators, replacement with quinoline decreased activity, while pyrazine introduction led to redox-inactive iron complexes. | nih.govacs.org |

The hydrazone linkage (-CO-NH-N=CH-) is a cornerstone of the molecule's structure and function. rroij.com It provides conformational rigidity and specific hydrogen bond donor (N-H) and acceptor (C=O, C=N) sites. researchgate.netnih.gov This linkage is also known for its ability to form stable complexes with various metal ions. tpcj.org

Modifications such as alkylation or acylation at the amide nitrogen can have significant consequences. Alkylation would remove a key hydrogen bond donor, which could disrupt binding to a biological target. nih.gov Acylation would introduce a second carbonyl group, potentially enhancing metal chelation capabilities or creating new interaction points, but also increasing steric bulk. The C=N double bond of the hydrazone moiety allows for potential Z/E isomerism, which can be influenced by factors like pH and light, adding another layer of complexity to its biological activity. acs.org SAR studies on related compounds have shown that replacement of the amide moiety with other groups like hydrazides can be tolerated, indicating some structural flexibility is allowed in this region. science.govscience.gov

| Modification | Structural Change | Potential Pharmacological Impact | Reference |

|---|---|---|---|

| N-Alkylation | Replacement of the N-H proton with an alkyl group. | Removes a hydrogen bond donor site, increases lipophilicity, and adds steric bulk, likely altering binding affinity. | nih.govresearchgate.net |

| N-Acylation | Addition of an acyl group to the amide nitrogen. | Introduces a second carbonyl group, potentially enhancing metal chelation. Increases steric hindrance and alters electronic properties. | tpcj.orgresearchgate.net |

| Isosteric Replacement | Replacement of the amide C=O with C=S (thioamide). | Alters hydrogen bonding capacity and electronic character, which can impact biological activity. | researchgate.net |

| Scaffold Extension | Coupling additional moieties via the hydrazone nitrogen. | Can be used to create hybrid molecules with dual-action potential, but requires careful design to ensure proper folding and target interaction. | researchgate.netmdpi.com |

Rational Design Principles for Optimized Analogs

Rational drug design aims to create new molecules with improved therapeutic properties by leveraging an understanding of SAR and the biological target. mdpi.com For furfural nicotinoylhydrazone, the design of optimized analogs is guided by the principles elucidated in the preceding sections. The goal is to enhance biological activity, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comuran.ua

A key principle is the identification of the core pharmacophore—the essential structural features required for activity. For this class of compounds, this likely involves the specific spatial arrangement of the furan oxygen, the pyridine nitrogen, and the atoms of the hydrazone linker, which together form a potent metal-chelating and hydrogen-bonding unit. researchgate.netnih.govacs.org

Rational design strategies would include:

Pharmacophore-Guided Modification: Retaining the core pharmacophore while making subtle modifications to non-critical regions to improve physicochemical properties like solubility or metabolic stability. For example, adding polar groups to solvent-exposed parts of the molecule. mdpi.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how new analogs will bind. uran.ua This allows for the design of compounds with enhanced complementarity to the target's binding site.

Property-Based Design: Modifying the structure to achieve a desired physicochemical profile. For instance, replacing a metabolically liable group with a more stable isostere or modulating lipophilicity to improve oral bioavailability. nih.govenamine.net

Molecular Hybridization: Combining the this compound scaffold with another known bioactive pharmacophore to create a single hybrid molecule with the potential for synergistic or multi-target activity. mdpi.com

Ultimately, the rational design of optimized analogs is an iterative process of design, synthesis, and biological testing, where the results of each cycle inform the design of the next generation of compounds. mdpi.comrsc.org

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

In the absence of a well-defined three-dimensional structure of the biological target, ligand-based drug design (LBDD) serves as a powerful tool. dntb.gov.uawu.ac.th This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, LBDD can be employed to identify key chemical features responsible for its activity and to design new, more potent analogs.

Pharmacophore Modeling:

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. columbiaiop.ac.inresearchgate.net For this compound and its derivatives, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the hydrazone linkage are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the hydrazone linkage acts as a crucial hydrogen bond donor.

Aromatic Rings (AR): Both the furan and pyridine rings are aromatic moieties that can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net

Hydrophobic Features (HY): The furan ring, in particular, contributes to the hydrophobic character of the molecule.

By aligning a series of active and inactive analogs of this compound, a 3D pharmacophore model can be generated. columbiaiop.ac.in This model then serves as a template for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophoric features, or to guide the modification of the existing scaffold to enhance activity. frontiersin.org For instance, studies on other hydrazone derivatives have successfully used pharmacophore models to identify key interaction points and design more potent inhibitors. frontiersin.org

| Pharmacophoric Feature | Potential Interacting Group on this compound | Type of Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Donor | Hydrazone N-H | Hydrogen Bonding |

| Aromatic Ring | Furan Ring, Pyridine Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Center | Furan Ring | Hydrophobic Interaction |

Fragment-Based Drug Discovery Concepts

Application to this compound:

In an FBDD approach, the furan ring or the nicotinoylhydrazide core could be identified as initial binding fragments. For example, a screening of a fragment library might reveal that furan-containing molecules have a weak affinity for a particular enzyme's active site. acs.org X-ray crystallography or NMR spectroscopy can then be used to determine the binding mode of this furan fragment.

Subsequently, medicinal chemists can use this structural information to "grow" the fragment by adding chemical functionalities. In this context, the nicotinoylhydrazide portion could be added to the furan fragment to enhance binding affinity through additional interactions, such as the hydrogen bonds formed by the hydrazone linker and the pyridine ring. acs.org This iterative process of fragment growing and linking can lead to the rational design of potent and selective inhibitors. Studies on furan-based inhibitors have demonstrated the utility of this approach in drug discovery. bioorganica.com.uaresearchgate.net

| Fragment | Potential Contribution to Binding | Strategy for Modification |

| Furan Ring | Hydrophobic interactions, potential for π-stacking. | Substitution on the furan ring to enhance hydrophobic interactions or introduce new interaction points. |

| Nicotinoylhydrazide | Hydrogen bonding (donor and acceptor), aromatic interactions from the pyridine ring. | Modification of the pyridine ring substituents to improve potency or selectivity. Alteration of the hydrazone linker to optimize geometry. |

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in understanding the relationship between the chemical structure and biological activity of a series of compounds. nih.gov QSAR models are mathematical equations that correlate the physicochemical properties of molecules with their biological activities.

For this compound and its analogs, a QSAR model could be developed to predict their potential antitubercular activity or other biological effects. mdpi.com This involves synthesizing a series of derivatives with systematic variations in their structure and measuring their biological activity. The structural variations could include different substituents on the furan or pyridine rings.

Key Descriptors in QSAR Models:

The following types of molecular descriptors are often used in QSAR studies of hydrazone derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and molar refractivity.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor. mdpi.com

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.